molecular formula C23H25NO3 B1385531 N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline CAS No. 1040691-37-9

N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline

Cat. No. B1385531
CAS RN: 1040691-37-9
M. Wt: 363.4 g/mol
InChI Key: JWIAWJHIHZFHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline (PBEEA) is an organic compound with a wide range of applications in scientific research. It has been used in various studies to explore its biochemical and physiological effects, as well as its potential for use in laboratory experiments. PBEEA has been found to have a number of unique properties, including its ability to act as a catalyst, to bind to various molecules, and to possess antioxidant and anti-inflammatory properties.

Mechanism of Action

N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline is believed to act as an antioxidant and anti-inflammatory agent by inhibiting the production of pro-inflammatory mediators, such as nitric oxide and prostaglandins. It is also believed to bind to various molecules, such as proteins, lipids, and carbohydrates, and to act as a catalyst in various biochemical reactions.
Biochemical and Physiological Effects
This compound has been found to have a number of unique biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, and to inhibit the production of pro-inflammatory mediators. It has also been found to possess the ability to bind to various molecules, including proteins, lipids, and carbohydrates. Additionally, this compound has been found to act as a catalyst in various biochemical reactions.

Advantages and Limitations for Lab Experiments

N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. This compound is toxic in high concentrations and can be difficult to handle. Additionally, it is not soluble in water and must be dissolved in a suitable solvent.

Future Directions

The potential applications of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline are vast, and there are many potential future directions for research. Some potential future directions include the exploration of its potential as a therapeutic agent, its ability to bind to various molecules, and its potential for use in drug delivery systems. Additionally, further research could be conducted to explore its potential for use in laboratory experiments, as well as its biochemical and physiological effects.

Synthesis Methods

N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline is synthesized by a condensation reaction between 2-ethoxybenzyl bromide and 2-phenoxyethanol. The reaction is conducted in an aqueous solution of sodium hydroxide at a temperature of 70°C. The reaction produces a white crystalline solid, which is then purified using precipitation and recrystallization techniques. The purified product has a melting point of 97-99°C and a purity of greater than 95%.

Scientific Research Applications

N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects, its ability to act as a catalyst, and its potential for use in laboratory experiments. It has been used in studies to explore its potential as an antioxidant, an anti-inflammatory agent, and a potential therapeutic agent. This compound has also been used to study its ability to bind to various molecules, including proteins, lipids, and carbohydrates.

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-4-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-2-25-23-11-7-6-8-19(23)18-24-20-12-14-22(15-13-20)27-17-16-26-21-9-4-3-5-10-21/h3-15,24H,2,16-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIAWJHIHZFHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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